(Z)-4-((3-chloro-2-methylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid

Maleamic acid synthesis Regioselectivity Linear free energy relationships

Researchers targeting carbonic anhydrase inhibitors often face regioisomeric mixtures when using itaconic anhydride routes, requiring tedious chromatographic separation. This (Z)-3-methyl maleamic acid derivative is the regiospecifically preferred isomer, eliminating 2-methyl/3-methyl product separation. - Enables direct SOCl₂-mediated ring closure to 3-chloro-1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione, inaccessible from the 2-methyl regioisomer. - The 3-methyl substituent introduces a stereogenic center adjacent to the carboxylic acid for asymmetric synthesis strategies. - 3-Chloro-2-methylphenyl fragment is a validated pharmacophore present in tolfenamic acid and 5-HT₃ receptor antagonists. Supplied with Certificate of Analysis; custom synthesis and bulk quantities available upon request.

Molecular Formula C12H12ClNO3
Molecular Weight 253.68 g/mol
Cat. No. B12123988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-((3-chloro-2-methylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid
Molecular FormulaC12H12ClNO3
Molecular Weight253.68 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)C(=CC(=O)O)C
InChIInChI=1S/C12H12ClNO3/c1-7(6-11(15)16)12(17)14-10-5-3-4-9(13)8(10)2/h3-6H,1-2H3,(H,14,17)(H,15,16)/b7-6-
InChIKeyMTKGXHOQPLGRTQ-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: (Z)-4-((3-Chloro-2-methylphenyl)amino)-3-methyl-4-oxobut-2-enoic Acid


(Z)-4-((3-Chloro-2-methylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid (C₁₂H₁₂ClNO₃, MW 253.68 g/mol) is a regioisomerically defined, 3-methyl-substituted maleamic acid derivative incorporating a 3-chloro-2-methylphenyl moiety [1]. It belongs to the broader class of (Z)-4-oxo-4-(arylamino)but-2-enoic acids that have been systematically investigated as synthetic intermediates for N-arylmaleimides and 3-chloro-1-arylpyrrolidine-2,5-diones, as well as for their inhibition of human carbonic anhydrase isoenzymes [2]. The compound is distinguished from its closest in-class analogs by the presence of both a C-3 methyl substituent on the butenoic acid backbone and a 3-chloro-2-methyl substitution pattern on the aromatic ring, a combination that imparts distinct regiochemical reactivity and downstream synthetic utility.

Regiospecific precursor 3‑Methyl maleamic acid scaffold enables exclusive access to 3‑chloro‑pyrrolidine‑diones
Conjugate addition chemistry α,β‑Unsaturated enone system supports Michael addition for unnatural amino acid and thia‑acid synthesis
Privileged pharmacophore fragment 3‑Chloro‑2‑methylphenyl moiety is a validated scaffold in medicinal chemistry (e.g., tolfenamic acid, semicarbazones)

Why Generic Substitution Fails: Structural Determinants


Simple substitution of (Z)-4-((3-chloro-2-methylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid with closely related analogs—such as the regioisomeric 2-methyl derivative, the C-3 unsubstituted analog, or positional isomers with different chloro/methyl placement—cannot be assumed to produce equivalent outcomes. The 3-methyl substituent on the butenoic acid backbone directly governs the regiochemistry of nucleophilic attack and subsequent ring-closing reactions, as established by Faturaci and Coşkun (2012) through systematic linear free energy relationship (LFER) studies [1]. Electron-withdrawing substituents on the aryl ring (σₘ = 0.37 for m-Cl) bias the equilibrium toward the 3-methyl regioisomer when itaconic anhydride is used, whereas electron-donating groups favor the 2-methyl product. Additionally, the specific 3-chloro-2-methylphenyl pattern differentiates this compound from the 5-chloro-2-methylphenyl and 3-chloro-4-methylphenyl positional isomers (commercially available as N-(5-chloro-2-methylphenyl)maleamic acid, CAS 175205-20-6, and (Z)-4-(3-chloro-4-methylanilino)-4-oxobut-2-enoic acid, CAS 116081-44-8 respectively), each of which presents a distinct hydrogen-bonding geometry and steric environment around the amide bond . The saturated analog (4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid, MW 241.67, Sigma-Aldrich 95% purity) lacks the α,β-unsaturated carbonyl system entirely, abolishing the Michael acceptor functionality critical for downstream conjugate addition and cyclization chemistry . These structural differences manifest as quantifiable variations in reaction outcomes, enzyme inhibition potency, and target binding profiles, making generic interchange scientifically unjustified.

Regiochemical outcome diverges
The 2‑methyl regioisomer directs cyclization toward N‑arylmaleimides, whereas the 3‑methyl target gives 3‑chloro‑pyrrolidine‑diones, altering the accessible heterocyclic scaffold.
Saturated analog lacks Michael acceptor
4‑[(3‑Chloro‑2‑methylphenyl)amino]‑4‑oxobutanoic acid cannot undergo conjugate addition; applications requiring covalent probe or prodrug strategies are not supported.
Positional isomer electronic shift
5‑Cl‑2‑Me or 3‑Cl‑4‑Me substitution patterns alter amide NH polarization and steric environment, which may shift target binding and reactivity profiles.

Comparative Evidence: vs. Closest Analogs


Regiochemical Outcome: 3-Methyl vs. 2-Methyl Maleamic Acids

The reaction of itaconic anhydride with 3-chloro-2-methylaniline produces a substituent-controlled equilibrium mixture of (Z)-2-methyl- and (Z)-3-methyl-4-oxo-4-(arylamino)but-2-enoic acids. The 3-chloro substituent (Hammett σₘ = +0.37) is electron-withdrawing, which biases the equilibrium toward the 3-methyl regioisomer—i.e., the target compound—by enhancing nucleophilic attack at the C-2 carbonyl of the anhydride [1]. In contrast, the unsubstituted analog (Z)-4-(3-chloro-2-methylanilino)-4-oxobut-2-enoic acid, prepared from maleic anhydride, lacks this regioisomeric control entirely and yields only the 2,3-unsubstituted product [2]. The 2-methyl regioisomer (Z)-2-methyl-4-oxo-4-(3-chloro-2-methylphenylamino)but-2-enoic acid exhibits different cyclization behavior: treatment with SOCl₂-Et₃N gives N-arylmaleimide as the major product, whereas the 3-methyl regioisomer yields predominantly 3-chloro-1-arylpyrrolidine-2,5-dione under the same conditions [1]. This divergence in downstream chemistry directly determines the accessible chemical space for library synthesis.

Regiochemical outcome
Head-to-head
3‑Methyl regioisomer favored with electron‑withdrawing 3‑Cl (σₘ +0.37); 2‑methyl favored with electron‑donating groups.
Defines accessible cyclization chemistry scaffold.
LFER study; exact ratio depends on aryl substitution pattern.
Maleamic acid synthesis Regioselectivity Linear free energy relationships

Cyclization to 3-Chloro-pyrrolidine-diones vs. N-Arylmaleimides

Treatment of (Z)-3-methyl-4-oxo-4-(arylamino)but-2-enoic acids with SOCl₂-Et₃N in THF at reflux gives predominantly 3-chloro-1-arylpyrrolidine-2,5-diones, whereas the corresponding (Z)-2-methyl regioisomers and unsubstituted maleamic acids (from maleic anhydride) yield predominantly N-arylmaleimides [1]. A subsequent study by the same research group (2017) demonstrated that 3-chloro-1-aryl pyrrolidine-2,5-diones derived from (Z)-4-oxo-4-(arylamino)but-2-enoic acids exhibit potent human carbonic anhydrase inhibition with Kᵢ values of 23.27–36.83 nM against hCA I and 10.64–31.86 nM against hCA II [2]. The unsubstituted butenoic acid derivatives (4a-4m, lacking the 3-methyl group) inhibit hCA I and II with Kᵢ values of 1.85–5.04 nM (hCA I) and 2.01–2.94 nM (hCA II) [3]. The 3-methyl substituent thus enables a distinct cyclization pathway producing a chlorinated pyrrolidine-dione scaffold with nanomolar CA inhibitory activity, whereas the unsubstituted and 2-methyl analogs funnel toward maleimide products with different potency ranges.

Cyclization pathway
Cross-study comparable
SOCl₂‑mediated ring closure gives 3‑chloro‑pyrrolidine‑2,5‑dione from 3‑methyl regioisomer; unsubstituted series yields N‑arylmaleimide.
Determines which heterocyclic scaffold can be prepared.
CA inhibition potency ranges differ between the two scaffold classes.
Cyclization chemistry Maleimide synthesis Pyrrolidine-2,5-dione scaffold

Molecular Weight and Lipophilicity vs. Analogs

The target compound (C₁₂H₁₂ClNO₃, MW 253.68 g/mol) adds a methyl group (+14 Da) and an extra carbon (+12 Da) relative to the unsubstituted analog (Z)-4-(3-chloro-2-methylanilino)-4-oxobut-2-enoic acid (C₁₁H₁₀ClNO₃, MW 239.65 g/mol, PubChem CID 292888) [1]. This increases the computed XLogP3 from 1.6 (unsubstituted analog) to an estimated ~2.0–2.2 for the 3-methyl derivative based on the incremental contribution of the sp²-methyl group (+0.4–0.6 log units) . The positional isomer with a 4-chloro-3-methylphenyl group, (Z)-4-(3-chloro-4-methylanilino)-4-oxobut-2-enoic acid (CAS 116081-44-8), has an identical molecular weight (239.65) but lacks the 3-methyl substituent on the butenoic acid backbone, producing a different hydrogen-bonding acceptor topology (HBA count = 3 vs. 4 for the target compound) . The 5-chloro-2-methylphenyl positional isomer (N-(5-chloro-2-methylphenyl)maleamic acid, MW 239.65) differs in the placement of the chlorine atom, altering the electronic environment of the amide NH and the conjugated π-system .

Physicochemical shift
Data to verify
Target: MW 253.68, est. XLogP3 ≈2.0–2.2; unsubstituted analog: MW 239.65, XLogP3 1.6. ΔMW +14 Da, ΔlogP +0.4–0.6.
Shifts solubility–permeability balance for lead optimization.
Estimated logP; direct measurement recommended before assay deployment.
Physicochemical properties LogP Drug-likeness

Michael Acceptor Reactivity: Unsaturated vs. Saturated Analog

The target compound contains an α,β-unsaturated carbonyl system (but-2-enoic acid backbone) that functions as a Michael acceptor, enabling conjugate addition reactions with nucleophiles such as thiols, amines, and heterocycles. The saturated analog 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid (CAS 196934-77-7, MW 241.67, Sigma-Aldrich purity 95%) lacks this conjugated enone system entirely, as confirmed by the absence of the vinylic proton signals in ¹H-NMR (δ ~6.5–7.0 ppm for the α,β-unsaturated protons) and the IR carbonyl stretching frequency shift from ~1680–1700 cm⁻¹ (conjugated acid) to ~1710–1730 cm⁻¹ (saturated acid) [1]. The saturated analog cannot participate in aza-Michael or thia-Michael addition reactions that are central to the synthetic utility of the but-2-enoic acid scaffold, as demonstrated by the addition of benzimidazole and 2-mercaptobenzimidazole to structurally related 4-(het)aryl-4-oxobut-2-enoic acids to yield unnatural α-amino acids and α-thiaacids [2].

Conjugate addition capacity
Class-level inference
α,β‑Unsaturated enone system present (¹H‑NMR vinylic signals, IR ~1680–1700 cm⁻¹); saturated analog lacks reactive enone.
Enables Michael addition for covalent probe and prodrug strategies.
Reactivity confirmed by aza‑Michael addition studies on related substrates.
Michael addition Conjugate acceptor Covalent inhibitor design

Carbonic Anhydrase Inhibition: Class-Level Potency vs. Acetazolamide

Although direct Kᵢ data for (Z)-4-((3-chloro-2-methylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid itself are not yet published, the broader class of (Z)-4-oxo-4-(arylamino)but-2-enoic acids (compounds 4a-4m) demonstrates potent inhibition of human carbonic anhydrase isoenzymes I and II, with Kᵢ values spanning 1.85 ± 0.58 to 5.04 ± 1.46 nM against hCA I and 2.01 ± 0.52 to 2.94 ± 1.31 nM against hCA II [1]. These values place the scaffold in the low nanomolar range, approximately 10- to 30-fold more potent than the clinically used sulfonamide inhibitor acetazolamide (Kᵢ hCA I ≈ 250 nM; Kᵢ hCA II ≈ 12 nM) [2]. The 3-methyl substituent on the butenoic acid backbone is not present in the 4a-4m series, meaning the target compound represents an unexplored substitution pattern that may further modulate potency and isoenzyme selectivity. The 3-chloro-2-methylphenyl group is a privileged fragment in medicinal chemistry, appearing in the NSAID tolfenamic acid (2-[(3-chloro-2-methylphenyl)amino]benzoic acid) and in anticonvulsant semicarbazones [3].

CA inhibition context
Class-level
Class Kᵢ range: hCA I 1.85–5.04 nM, hCA II 2.01–2.94 nM; acetazolamide Kᵢ ~250 nM (hCA I).
Supports nanomolar carbonic anhydrase inhibitor research.
Direct Kᵢ for target compound not reported; verification recommended.
Carbonic anhydrase inhibition hCA I hCA II Nanomolar inhibitors

Aryl Substitution Pattern: 3-Cl-2-Me vs. Positional Isomers

The three positional isomers of chloro-methyl-substituted maleamic acids—(Z)-4-(3-chloro-2-methylanilino)-4-oxobut-2-enoic acid (target compound series, 3-Cl-2-Me), (Z)-4-(5-chloro-2-methylanilino)-4-oxobut-2-enoic acid (5-Cl-2-Me, commercially available as N-(5-chloro-2-methylphenyl)maleamic acid, 97% purity), and (Z)-4-(3-chloro-4-methylanilino)-4-oxobut-2-enoic acid (3-Cl-4-Me, CAS 116081-44-8)—differ in the electronic and steric environment surrounding the amide NH and the aryl ring [1]. In the 3-Cl-2-Me isomer, the chlorine is ortho to the NH attachment point, exerting both a steric effect (van der Waals radius of Cl = 1.75 Å vs. H = 1.20 Å) and an electron-withdrawing inductive effect (-I) that polarizes the amide bond. The 5-Cl-2-Me isomer positions the chlorine para to the NH, maximizing resonance withdrawal (-M effect) while minimizing steric hindrance. The 3-Cl-4-Me isomer places the methyl group para to the NH, providing an electron-donating inductive effect (+I) that contrasts with the electron-withdrawing character of the 2-Me substituent in the target series. These electronic differences manifest in the Hammett substituent constants: σₚ for 5-Cl is +0.23 (inductive + resonance), while σₘ for 3-Cl is +0.37 (inductive only), meaning the 3-Cl-2-Me isomer experiences a stronger inductive withdrawal at the NH-bearing carbon [2].

Electronic substituent effect
Supporting evidence
3‑Cl‑2‑Me: σₘ(Cl) +0.37; 5‑Cl‑2‑Me: σₚ(Cl) +0.23; 3‑Cl‑4‑Me: σₚ(Me) −0.17. Stronger inductive withdrawal at NH‑bearing carbon.
Polarizes amide NH and may influence target recognition.
Pharmacologically privileged fragment; binding studies needed to quantify impact.
Positional isomer SAR Electronic effects Steric effects

Recommended Applications: Where It Outperforms Analogs


Synthesis of 3-Chloro-pyrrolidine-dione Libraries for CA Drug Discovery

This compound is the regiospecifically preferred starting material for constructing 3-chloro-1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione via SOCl₂-mediated ring closure, a transformation that is not accessible from the 2-methyl regioisomer or the unsubstituted maleamic acid. The resulting pyrrolidine-2,5-dione scaffold has demonstrated Kᵢ values of 10.64–36.83 nM against hCA I and II, placing it among potent non-sulfonamide CA inhibitor chemotypes [1]. Procurement of this specific regioisomer eliminates the need for chromatographic separation of 2-methyl/3-methyl product mixtures, increasing synthetic throughput for medicinal chemistry campaigns targeting glaucoma, epilepsy, or cancer indications where CA isoenzymes are validated therapeutic targets [2].

Aza-Michael Addition for Unnatural Amino Acid Synthesis

The α,β-unsaturated carbonyl system of the target compound serves as a Michael acceptor for nitrogen and sulfur nucleophiles, enabling the synthesis of racemic or enantiomerically enriched unnatural α-amino acids and α-thiaacids through aza- and thia-Michael addition reactions. Related 4-aryl-4-oxobut-2-enoic acids have been reacted with benzimidazole and 2-mercaptobenzimidazole to yield biologically active adducts with multitarget enzyme inhibitory profiles [3]. The 3-methyl substituent introduces a stereogenic center adjacent to the carboxylic acid, providing a handle for asymmetric synthesis or diastereomeric resolution strategies that are unavailable with the unsubstituted maleamic acid series.

Physicochemical Probe for SAR Around 3-Cl-2-Me Pharmacophore

The 3-chloro-2-methylphenyl fragment is a validated pharmacophore present in tolfenamic acid (a marketed NSAID), anticonvulsant semicarbazones, and 5-HT₃ receptor antagonists [4]. The target compound places this privileged fragment on a conformationally constrained butenoic acid scaffold with defined Z-geometry, enabling systematic exploration of linker length, rigidity, and functional group tolerance in SAR campaigns. Its computed XLogP3 of ~2.0–2.2 fills a lipophilicity gap between the more polar unsubstituted analog (XLogP3 = 1.6) and more lipophilic extended aromatic analogs, making it a useful intermediate for balancing potency and drug-like properties in lead optimization [5].

Selectivity Profiling Against hCA I and II

For research groups investigating isoform-selective carbonic anhydrase inhibitors, this compound provides a regioisomerically pure butenoic acid scaffold that can be directly compared with the published 4a-4m series. The 3-methyl substituent is absent from all 13 compounds in the original study (4a-4m), meaning that procurement and testing of this compound would generate novel SAR data on the tolerance of the hCA I and II active sites for C-3 alkyl substitution [2]. The 3-chloro-2-methylphenyl group further distinguishes it from the phenyl, 4-methylphenyl, 4-chlorophenyl, and naphthyl derivatives characterized in the 4a-4m panel, expanding the chemical diversity of this inhibitor class.

Application
Selection Property
Validation Focus
Pyrrolidine‑dione library synthesis
Regiospecific cyclization precursor
Cyclization efficiency and carbonic anhydrase inhibition review
Unnatural amino acid synthesis
Conjugate addition reactivity
Aza‑/thia‑Michael adduct characterization and enantiomeric resolution feasibility
Pharmacophore SAR exploration
Defined Z‑geometry and privileged 3‑Cl‑2‑Me fragment
Lipophilicity, solubility, and target binding profiling
hCA I/II isoform selectivity studies
Unexplored 3‑methyl substitution on CA scaffold
Kᵢ determination against hCA I/II and comparator acetazolamide
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